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molecular formula C6H4BrCl B145707 1-Bromo-4-chlorobenzene CAS No. 106-39-8

1-Bromo-4-chlorobenzene

Cat. No. B145707
M. Wt: 191.45 g/mol
InChI Key: NHDODQWIKUYWMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04613609

Procedure details

In a flask containing 59 g (2.43 mole) magnesium turnings in 500 ml anhydrous ether under an atmosphere of nitroge add slowly a solution of 465 g (2.43 mole) of 4-bromochlorobenzene in 1 liter 4 anhydrous ether. With caution, once the Grignard has started maintain slow reflux until all 4-bromochlorobenzene has been added. Stir an additional hour and then add this Grignard (maintain slow reflux) to a suspension of 170 g (2.43 mole) methoxyallene and 69 g of cuprous bromide in 300 ml anhydrous ether under N2. When addition is complete, stir another 10 minutes and then add saturated ammonium chloride. Decant off the ether solution wash the solid residue with ether (3×50 ml). Combine the ether extracts and wash with 1N HCl, saturated aqueous sodium bicarbonate, water and dry over magnesium sulfate. Evaporate off the ether and distill the residue in vacuo to obtain the title compound (99-105mmHg).
Quantity
59 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
465 g
Type
reactant
Reaction Step Two
Name
4
Quantity
1 L
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
170 g
Type
reactant
Reaction Step Four
[Compound]
Name
cuprous bromide
Quantity
69 g
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Mg].Br[C:3]1[CH:8]=[CH:7][C:6]([Cl:9])=[CH:5][CH:4]=1.CO[CH:12]=[C:13]=[CH2:14].[Cl-].[NH4+]>CCOCC.OC(C1C=CC(NS(C)(=O)=O)=CC=1)CN1C=CN=C1>[Cl:9][C:6]1[CH:7]=[CH:8][C:3]([CH2:14][C:13]#[CH:12])=[CH:4][CH:5]=1 |f:3.4|

Inputs

Step One
Name
Quantity
59 g
Type
reactant
Smiles
[Mg]
Name
Quantity
500 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
465 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)Cl
Name
4
Quantity
1 L
Type
solvent
Smiles
OC(CN1C=NC=C1)C1=CC=C(C=C1)NS(=O)(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C=C1)Cl
Step Four
Name
Quantity
170 g
Type
reactant
Smiles
COC=C=C
Name
cuprous bromide
Quantity
69 g
Type
reactant
Smiles
Name
Quantity
300 mL
Type
solvent
Smiles
CCOCC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Stirring
Type
CUSTOM
Details
Stir an additional hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
With caution, once the Grignard has started maintain slow
ADDITION
Type
ADDITION
Details
has been added
ADDITION
Type
ADDITION
Details
add
TEMPERATURE
Type
TEMPERATURE
Details
this Grignard (maintain slow reflux)
ADDITION
Type
ADDITION
Details
When addition
STIRRING
Type
STIRRING
Details
stir another 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
Decant off the ether solution
WASH
Type
WASH
Details
wash the solid residue with ether (3×50 ml)
WASH
Type
WASH
Details
Combine the ether extracts and wash with 1N HCl, saturated aqueous sodium bicarbonate, water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Evaporate off the ether
DISTILLATION
Type
DISTILLATION
Details
distill the residue in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)CC#C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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